Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate
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Overview
Description
Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a Cbz-amino group and methoxy-oxopropoxy moieties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate involves multiple steps. One common synthetic route includes the protection of amino groups with Cbz (carbobenzyloxy) and the subsequent esterification of the propanoate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Chemical Reactions Analysis
Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Cbz protecting group, revealing the free amino groups.
Substitution: The methoxy-oxopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen in the presence of palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate involves its interaction with specific molecular targets. The Cbz-amino group can interact with enzymes or receptors, modulating their activity. The methoxy-oxopropoxy groups may facilitate the compound’s binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate can be compared with similar compounds such as:
Di-tert-butyl 3,3’-[[2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate: This compound has tert-butoxy groups instead of methoxy-oxopropoxy, which may affect its reactivity and applications.
3,3’-[[2-(Cbz-amino)-2-[(3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H35NO11 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropoxy)-2-[(3-methoxy-3-oxopropoxy)methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate |
InChI |
InChI=1S/C24H35NO11/c1-30-20(26)9-12-33-16-24(17-34-13-10-21(27)31-2,18-35-14-11-22(28)32-3)25-23(29)36-15-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3,(H,25,29) |
InChI Key |
MRSVCIMSRAURLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCC(COCCC(=O)OC)(COCCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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